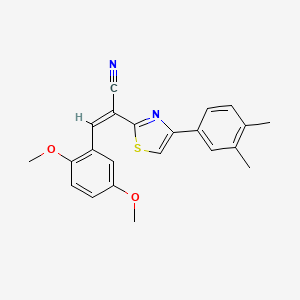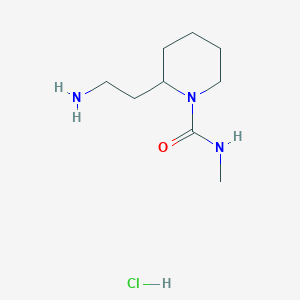![molecular formula C11H13NO3 B2809276 5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one CAS No. 134580-97-5](/img/structure/B2809276.png)
5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” is a chemical compound . It is an α-substituted acetone . It undergoes direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid to form predominantly the syn-diasteroisomer .
Synthesis Analysis
The synthesis of “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” involves a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis
The molecular formula of “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” is C11H13NO3 . Its average mass is 207.226 Da and its monoisotopic mass is 207.089539 Da .Scientific Research Applications
Novel Desaturase Inhibitors
The compound 5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one and its derivatives have been explored as potential Δ-5 desaturase (D5D) inhibitors. A study by Fujimoto et al. (2017) focused on the 1,3-oxazolidin-2-one scaffold, leading to the discovery of derivatives with potent in vitro activity, excellent D5D binding affinity, and high oral bioavailability. This research suggests its potential in treating conditions related to D5D enzyme activity, such as metabolic disorders (Fujimoto et al., 2017).
Precursors of cis-2-Amino Alcohols
Chernysheva et al. (2003, 2004) reported the use of 5-methyl-5-(4-methyl-3-pentenyl)-4-methylene-1,3-dioxolan-2-one in reactions with primary amines. These reactions produce 4-hydroxy-4-methyloxazolidin-2-ones, which then form 1-oxa-3-azapentalen-2-ones. These compounds serve as precursors for cis-2-amino alcohols, suggesting their utility in synthesizing complex amino alcohol structures (Chernysheva et al., 2003)(Chernysheva et al., 2004).
Synthesis of Chiral Auxiliaries
Cruz and Rivero (2019) demonstrated the synthesis of chiral auxiliaries using 1,3-oxazolidin-2-one derivatives. The study involved protecting these compounds with a benzyl group and optimizing their synthesis on a solid phase, indicating their potential in asymmetric synthesis and chiral molecule production (Cruz & Rivero, 2019).
Electrochemical Synthesis Applications
Feroci et al. (2005) explored the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This approach offers an efficient and environmentally friendly method for synthesizing oxazolidin-2-ones, highlighting their potential in green chemistry (Feroci et al., 2005).
Cleavage Methods
The study by Coe et al. (2003) presented a method for cleaving 1,3-oxazolidin-2- and 5-ones using potassium trimethylsilanolate. This method could be significant in pharmaceutical synthesis where selective cleavage of protective groups is required (Coe et al., 2003).
Future Directions
The future directions for “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” involve its potential use in the early phases of drug discovery . The development of an efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one”, provides a promising method for this purpose .
properties
IUPAC Name |
5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11-12-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLIILIYNJEOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2809194.png)
![N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809195.png)
![N-[N-[Tert-butyl(dimethyl)silyl]-S-(3-methylimidazol-3-ium-1-yl)sulfonimidoyl]-N-methylmethanamine;trifluoromethanesulfonate](/img/structure/B2809196.png)
![4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2809198.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2809200.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)
![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2809205.png)


![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2809209.png)

![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)
